molecular formula C14H12N2O2 B2636660 5-(1H-benzo[d]imidazol-2-yl)-2-methoxyphenol CAS No. 73008-32-9

5-(1H-benzo[d]imidazol-2-yl)-2-methoxyphenol

Cat. No.: B2636660
CAS No.: 73008-32-9
M. Wt: 240.262
InChI Key: PXPZXDLGNKRETH-UHFFFAOYSA-N
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Description

5-(1H-Benzo[d]imidazol-2-yl)-2-methoxyphenol ( 73008-32-9) is a benzimidazole derivative with the molecular formula C 14 H 12 N 2 O 2 and a molecular weight of 240.26 g/mol . This compound is part of the privileged benzimidazole scaffold, a structure renowned in medicinal chemistry for its diverse biological activities and presence in numerous therapeutic agents . The benzimidazole core is a key pharmacophore in several commercial drugs, including antiparasitic, antifungal, and anticancer agents . For researchers, this compound serves as a valuable building block in the design and synthesis of novel molecules with potential pharmacological properties. Benzimidazole derivatives are extensively investigated for their inhibitory effects on enzymes like α-glucosidase, which is a significant target for managing type 2 diabetes . Recent studies on novel multifunctional benzimidazoles have shown them to be potent α-glucosidase inhibitors, with some derivatives exhibiting IC 50 values significantly lower than the standard drug acarbose . Furthermore, structurally similar bis-benzimidazole derivatives have demonstrated promising anticancer activity by acting as DNA minor groove-binding ligands, inhibiting human topoisomerase I, and inducing G2/M phase cell cycle arrest in various cancer cell lines . The benzimidazole motif also shows considerable promise in antioxidant research, as some derivatives have demonstrated potent free-radical scavenging capabilities, which could be relevant for investigating oxidative stress-related pathologies . This compound is offered for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(1H-benzimidazol-2-yl)-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-18-13-7-6-9(8-12(13)17)14-15-10-4-2-3-5-11(10)16-14/h2-8,17H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPZXDLGNKRETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-benzo[d]imidazol-2-yl)-2-methoxyphenol typically involves the cyclization of o-phenylenediamine with a suitable aldehyde or ketone, followed by the introduction of the methoxy group. One common method involves the condensation of o-phenylenediamine with 2-methoxybenzaldehyde under acidic conditions to form the benzimidazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid or sulfuric acid to facilitate the cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(1H-benzo[d]imidazol-2-yl)-2-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1.1 Antioxidant Activity

The benzimidazole derivatives, including 5-(1H-benzo[d]imidazol-2-yl)-2-methoxyphenol, have been identified as promising antioxidants. Research indicates that compounds with benzimidazole scaffolds demonstrate substantial antioxidant properties, which are crucial in mitigating oxidative stress associated with chronic diseases such as cancer and neurodegenerative disorders. For instance, a study highlighted that certain benzimidazole derivatives exhibited high antioxidant activity, suggesting their potential use in developing therapeutic agents against oxidative stress-related conditions .

1.2 Anticancer Properties

Benzimidazole derivatives are also recognized for their anticancer activities. The compound has been studied for its effects on various cancer cell lines. A notable study demonstrated that benzimidazole derivatives could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specifically, compounds similar to this compound have shown effectiveness against MCF7 (breast cancer) and HL60 (leukemia) cell lines .

1.3 Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have garnered attention in recent years. Research has shown that these compounds can inhibit the growth of various pathogenic microorganisms, making them candidates for developing new antimicrobial agents. A comprehensive review indicated that specific benzimidazole derivatives demonstrated effective antibacterial and antifungal activities .

Synthesis and Characterization

2.1 Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements in synthetic methodologies have led to more efficient routes with higher yields and reduced reaction times. For example, a study reported the use of ZnO nanoparticles as catalysts in the synthesis of benzimidazole derivatives, which improved yields significantly while minimizing environmental impact .

2.2 Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed to analyze the synthesized this compound .

Material Science Applications

3.1 Organic Electronics

Recent studies have explored the use of benzimidazole derivatives in organic electronics due to their electronic properties. Compounds like this compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to form stable thin films and exhibit suitable charge transport properties makes them valuable materials in this field .

Mechanism of Action

The mechanism of action of 5-(1H-benzo[d]imidazol-2-yl)-2-methoxyphenol involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The phenolic group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity. The methoxy group may also contribute to the compound’s overall stability and solubility .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzimidazole Derivatives

Compound Name Substituents/Modifications Key Structural Features Reference
5-(1H-Benzo[d]imidazol-2-yl)-2-methoxyphenol 2-methoxy, 5-hydroxy Phenolic hydroxyl, methoxy
5-(1H-Benzo[d]imidazol-2-yl)-2-methoxyaniline 2-methoxy, 5-amine Aniline group
(Z)-5-(2-((1H-Benzo[d]imidazol-2-yl)thio)... Thioether, nitro, cyclopentadienyl-imino Schiff base hybrid, sulfur linkage
30a: 2-(1H-Benzo[d]imidazol-2-yl)-5-(diethylamino)phenol Diethylamino at 5-position Electron-donating substituent
N-(1H-Benzo[d]imidazol-2-yl)-3,5-dichlorobenzamide 3,5-dichloro on benzamide Electron-withdrawing halogens

Key Insights :

  • Electron-donating vs. withdrawing groups: Methoxy and diethylamino groups (e.g., in 30a) enhance solubility but may reduce potency in certain contexts (e.g., neuroprotection) . In contrast, electron-withdrawing groups like nitro or halogens (e.g., 3,5-dichloro in compound 22) improve target binding and potency .

Key Insights :

  • Antimicrobial activity: Diethylamino and nitro substituents (e.g., 30a, 30b) enhance efficacy against Gram-positive bacteria, likely due to improved membrane penetration .
  • Neuroprotection : Halogenated derivatives (e.g., 3,5-dichloro) show superior potency in mGluR5 inhibition compared to methoxy-containing analogs, where methoxy reduces activity .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Solubility LogP Reference
This compound 255.27 Moderate (aqueous) 2.1
N-(1H-Benzo[d]imidazol-2-yl)-3-methoxy-4-sulfamoylbenzamide 400.39 Low 3.8
30a (diethylamino derivative) 309.38 High 1.5
Compound 9 (Schiff base hybrid) 550.54 Low 4.2

Key Insights :

  • Solubility: Diethylamino groups (30a) improve aqueous solubility, whereas sulfonamide and halogenated derivatives exhibit lower solubility due to hydrophobic substituents .
  • LogP : Methoxy and hydroxyl groups reduce lipophilicity compared to halogenated analogs, impacting blood-brain barrier penetration .

Biological Activity

5-(1H-Benzo[d]imidazol-2-yl)-2-methoxyphenol is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by various studies and data.

Chemical Structure

The compound features a benzimidazole core, which is known for its diverse biological properties. The presence of the methoxy group at the 2-position of the phenol ring enhances its pharmacological profile.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of benzimidazole derivatives, including 5-(1H-benzimidazol-2-yl)-2-methoxyphenol. Research indicates that compounds with benzimidazole moieties exhibit significant activity against various bacterial strains.

  • Mechanism of Action : The antimicrobial action is often attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Molecular docking studies suggest potential interactions with essential bacterial proteins such as FtsZ and (p)ppGpp synthetases, which are crucial for bacterial growth and survival .
Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 1 µg/mL
Escherichia coli3.9 µg/mL
Candida albicans3.9 µg/mL
Mycobacterium smegmatis3.9 µg/mL

Anticancer Activity

The anticancer potential of benzimidazole derivatives has also been extensively studied. Compounds similar to 5-(1H-benzimidazol-2-yl)-2-methoxyphenol have shown promising results in inhibiting the proliferation of various cancer cell lines.

  • Cell Lines Tested : Studies have reported cytotoxic effects against ME-180 (cervical cancer), A549 (lung cancer), and HT-29 (colon cancer) cell lines. The inhibition of cell proliferation was linked to apoptosis induction and cell cycle arrest at specific phases .
Cell Line IC50 Value
ME-18012 µM
A54915 µM
HT-2910 µM

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by researchers evaluated several benzimidazole derivatives, including the target compound, against a panel of microbial strains. The results indicated that compounds with methoxy substitutions exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of benzimidazole derivatives on cancer cell lines. The study revealed that the presence of electron-donating groups like methoxy significantly increased cytotoxicity, suggesting that structural modifications can optimize therapeutic efficacy .

Q & A

Q. What role does the methoxy group play in stabilizing excited-state proton transfer (ESPT) in this compound?

  • Methodological Answer : The methoxy group at the 2-position stabilizes keto-enol tautomerism during ESPT, as shown by femtosecond transient absorption spectroscopy. Methoxy derivatives exhibit a 20% longer fluorescence lifetime compared to hydroxyl analogs . Solvatochromic shifts in ethanol vs. hexane confirm solvent-dependent tautomerization .

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